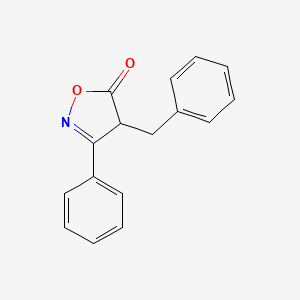
5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- is a heterocyclic compound featuring an isoxazolone core with phenyl and phenylmethyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylideneacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the isoxazolone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
科学研究应用
Chemistry: In organic synthesis, 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- serves as a versatile intermediate for the construction of more complex molecules. Its reactivity allows for the formation of various derivatives that can be used in further synthetic applications.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structural features contribute to the development of materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism by which 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- exerts its effects depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
相似化合物的比较
Isoxazole: A simpler analog with a similar core structure but lacking the phenyl and phenylmethyl substituents.
Pyrazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Oxazolone: A related compound with an oxygen and nitrogen heterocycle but different substituents.
Uniqueness: 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity or stability profiles.
属性
IUPAC Name |
4-benzyl-3-phenyl-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)15(17-19-16)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJVSKFHTPNSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=NOC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458793 |
Source


|
| Record name | 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72705-83-0 |
Source


|
| Record name | 5(4H)-Isoxazolone, 3-phenyl-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
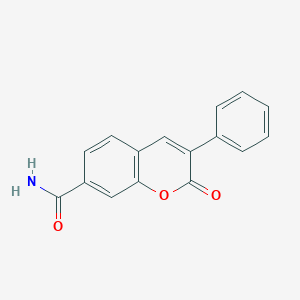
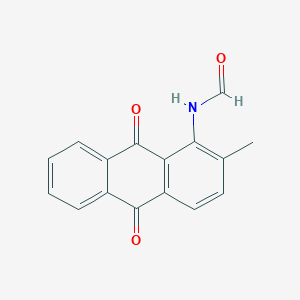
![5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one](/img/structure/B8041958.png)

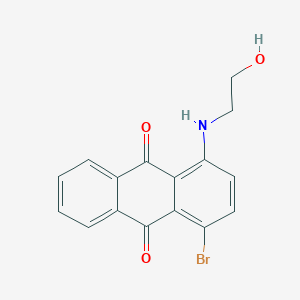
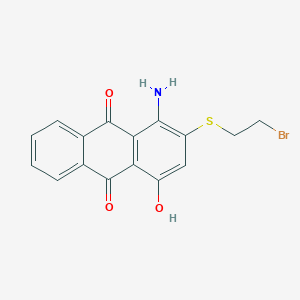
![(3E)-3-[1-hydroxy-2-(2-hydroxyphenyl)ethylidene]-1-benzofuran-2-one](/img/structure/B8041997.png)
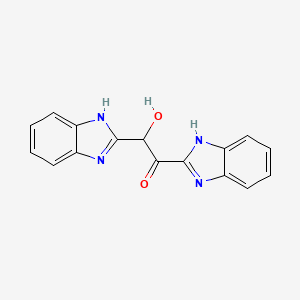
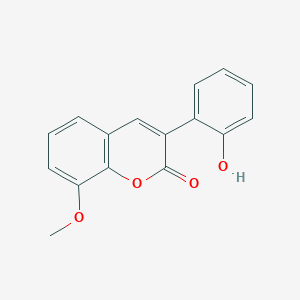
![4-[5-(4-Chlorophenyl)-4-cyano-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042018.png)
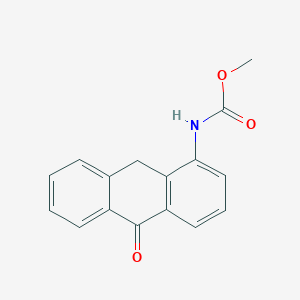
![[3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate](/img/structure/B8042031.png)
![N-[4-chloro-1-(2-cyanoethyl)-3-methylpyrazolo[3,4-b]quinolin-7-yl]acetamide](/img/structure/B8042032.png)
![2-[N-(2-cyanoethyl)anilino]ethyl N-(1,1-dioxothiolan-3-yl)carbamate](/img/structure/B8042052.png)
